[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}methanone
Overview
Description
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}methanone is a complex organic compound that features a pyrazole ring system substituted with difluoromethyl and nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}methanone typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing difluoromethyl groups. The reaction is carried out in acetic acid or trifluoroacetic acid, depending on the desired regioselectivity . The difluoromethyl groups are introduced via the condensation of difluoromethyl-substituted diketones with aminopyrazoles .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl groups.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}methanone is investigated for its potential as an antimicrobial agent. The presence of difluoromethyl groups has been shown to increase the compound’s ability to inhibit the growth of drug-resistant bacteria .
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}methanone involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
5-difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but lacks the nitrophenoxy group.
7-difluoromethylpyrazolo[1,5-a]pyrimidine: Another similar compound with different regioselectivity.
Uniqueness
The uniqueness of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}methanone lies in its combination of difluoromethyl and nitrophenoxy groups, which confer enhanced biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[1-[(2-nitrophenoxy)methyl]pyrazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N5O5/c17-13(18)10-7-16(27,15(19)20)24(22-10)14(26)9-5-6-23(21-9)8-30-12-4-2-1-3-11(12)25(28)29/h1-6,13,15,27H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWZALJANXGKRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=NN(C=C2)COC3=CC=CC=C3[N+](=O)[O-])C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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